Vanoxerine

Description

Vanoxerine is a highly selective dopamine transporter antagonist. It was synthesized in the late 1970s and developed as a potential treatment for depression. Vanoxerine was later evaluated as a potential treatment for cocaine addiction due to its ability to block dopamine reuptake with a slower dissociation rate than cocaine. Although several studies have suggested that the profile of vanoxerine is safer than that of cocaine, other studies have found that vanoxerine has at least moderate potential to be abused by humans. More recently, vanoxerine was tested as a potential anti-arrhythmic and anti-atrial fibrillatory agent due to its ability to block the hKV11.1 (hERG) cardiac potassium channel. Vanoxerine is an investigational drug and has not been approved for therapeutic use.

VANOXERINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

structure given in first source

Structure

3D Structure

Properties

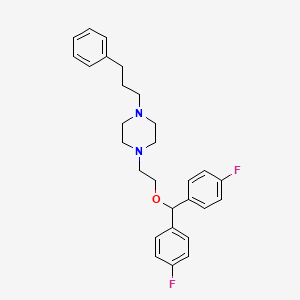

IUPAC Name |

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUWTFJOPJWYOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045143 |

Source

|

| Record name | Vanoxerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<5 mM |

Source

|

| Record name | Vanoxerine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67469-69-6 |

Source

|

| Record name | Vanoxerine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67469-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanoxerine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanoxerine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanoxerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANOXERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90X28IKH43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vanoxerine (GBR-12909): An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a potent and selective piperazine-based dopamine reuptake inhibitor (DRI) that has been investigated for the treatment of cocaine dependence and, more recently, for cardiac arrhythmias. This technical guide provides a comprehensive overview of the core mechanism of action of Vanoxerine, detailing its molecular interactions, quantitative binding affinities, and the downstream signaling consequences of its primary pharmacological activity. This document synthesizes data from numerous preclinical and clinical studies to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. Experimental protocols for key assays and visualizations of pertinent pathways and workflows are included to facilitate a deeper understanding and further investigation of this compound.

Primary Mechanism of Action: Dopamine Transporter Inhibition

Vanoxerine's principal mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic neurotransmission.

By binding to the DAT, Vanoxerine competitively inhibits the reuptake of dopamine.[1][2] This blockade leads to an increase in the concentration and duration of dopamine in the synaptic cleft, resulting in enhanced dopaminergic signaling. Vanoxerine exhibits a high affinity for the DAT, binding with significantly greater potency than cocaine.[3] Notably, it also demonstrates a slower dissociation rate from the transporter compared to cocaine, contributing to its longer duration of action.[4]

dot

Quantitative Binding Affinities and Selectivity

Vanoxerine is characterized by its high affinity for the dopamine transporter and its selectivity over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). It also interacts with other molecular targets, which may contribute to its overall pharmacological profile and side effects.

| Target | Parameter | Value (nM) | Species | Reference(s) |

| Dopamine Transporter (DAT) | Ki | 1 | Rat | [1][2] |

| 9 | Human | [5] | ||

| IC50 | 40 | Human (HEK293 cells) | [1] | |

| Serotonin Transporter (SERT) | Ki | >100 | Rat | [2][6] |

| Norepinephrine Transporter (NET) | Ki | >100 | Rat | [2][6] |

| hERG K+ Channel | IC50 | 0.84 | Human (HEK293 cells) | [7] |

| Sigma (σ) Receptor | IC50 | 48 | Rat | [6] |

Off-Target Effects: hERG Channel Inhibition

A significant aspect of Vanoxerine's pharmacological profile is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] This action is of considerable interest and concern in drug development due to the potential for cardiac arrhythmias, specifically QT interval prolongation.[7] The IC50 value for hERG channel blockade is in the low nanomolar range, indicating a high-potency interaction.[7] This off-target effect has been a primary factor in the discontinuation of its development for some indications.

Downstream Signaling Pathways

The sustained elevation of synaptic dopamine resulting from DAT inhibition by Vanoxerine leads to the enhanced activation of postsynaptic dopamine receptors. This, in turn, modulates several intracellular signaling cascades. While the complete downstream signaling profile of Vanoxerine is not fully elucidated, evidence points to the involvement of the following pathways:

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have shown that dopamine-induced activation of p38 MAPK can be inhibited by selective DAT blockers, including Vanoxerine.[4] This suggests that Vanoxerine can modulate this stress-activated protein kinase pathway, which is involved in cellular responses to inflammatory cytokines and stress.

-

Protein Kinase A (PKA) and CREB Signaling: Dopamine D1 receptor activation is known to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes.[10][11] By increasing synaptic dopamine, Vanoxerine is expected to indirectly modulate these pathways.

dot

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol outlines a method for determining the binding affinity of Vanoxerine for the dopamine transporter using a competitive radioligand binding assay.

Materials:

-

Rat striatal tissue homogenate (source of DAT)

-

[³H]WIN 35,428 (radioligand)

-

Vanoxerine (GBR-12909)

-

Cocaine (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Vanoxerine.

-

In assay tubes, combine the rat striatal membrane preparation, [³H]WIN 35,428 at a concentration near its Kd, and varying concentrations of Vanoxerine or vehicle.

-

For the determination of non-specific binding, a separate set of tubes should contain a high concentration of cocaine (e.g., 10 µM).

-

Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of Vanoxerine, which can then be converted to a Ki value using the Cheng-Prusoff equation.

dot

Synaptosomal Dopamine Uptake Assay

This protocol describes a method to measure the functional inhibition of dopamine uptake by Vanoxerine in synaptosomes.

Materials:

-

Freshly prepared rat striatal synaptosomes

-

[³H]Dopamine

-

Vanoxerine (GBR-12909)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation vials and scintillation fluid

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Vanoxerine.

-

Pre-incubate synaptosomal preparations with varying concentrations of Vanoxerine or vehicle at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the uptake reaction by adding a known concentration of [³H]Dopamine.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific uptake in parallel incubations performed at 0-4°C or in the presence of a high concentration of a standard DAT inhibitor.

-

Calculate the specific uptake of [³H]Dopamine at each Vanoxerine concentration.

-

Analyze the data to determine the IC50 value for the inhibition of dopamine uptake.

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

This protocol provides a general framework for assessing the inhibitory effect of Vanoxerine on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing hERG channels

-

External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2)

-

Vanoxerine (GBR-12909)

-

Patch clamp amplifier and data acquisition system

-

Microscope and micromanipulators

Procedure:

-

Culture HEK293-hERG cells on glass coverslips.

-

Position a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.

-

Under visual guidance, form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to measure the deactivating tail current.

-

Record baseline hERG currents in the absence of the drug.

-

Perfuse the cell with a known concentration of Vanoxerine and record the hERG currents until a steady-state block is achieved.

-

Repeat with a range of Vanoxerine concentrations to establish a concentration-response curve.

-

Analyze the data by measuring the reduction in the hERG tail current amplitude at each concentration to determine the IC50 value.

Conclusion

Vanoxerine (GBR-12909) is a powerful pharmacological tool and a compound of significant scientific interest due to its potent and selective inhibition of the dopamine transporter. Its high affinity and slow dissociation kinetics distinguish it from other DRIs like cocaine. While its clinical development has been hampered by off-target effects, particularly the potent blockade of the hERG potassium channel, the study of Vanoxerine continues to provide valuable insights into the functioning of the dopaminergic system and the molecular pharmacology of monoamine transporters. This technical guide serves as a foundational resource for professionals engaged in research and development in these areas, providing the necessary data and methodological framework to inform future studies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sophion.com [sophion.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase A activity may kinetically upregulate the striatal transporter for dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Balance between dopamine and adenosine signals regulates the PKA/Rap1 pathway in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of protein kinase A and cyclic AMP response element (CRE)-specific transcription factor binding by delta9-tetrahydrocannabinol (delta9-THC): a putative mechanism of cannabinoid-induced immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxerine's High-Affinity Binding to the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that binds with high affinity to the dopamine transporter (DAT).[1][2] This technical guide provides an in-depth overview of Vanoxerine's binding characteristics, the experimental protocols used to determine these properties, and the associated signaling pathways. Vanoxerine's affinity for DAT is approximately 50 times stronger than that of cocaine.[3] This potent interaction has led to its investigation for the treatment of cocaine dependence.[4] By competitively inhibiting dopamine reuptake, Vanoxerine leads to a modest increase in extracellular dopamine levels, resulting in mild stimulant effects.[3] Beyond its primary target, Vanoxerine also exhibits binding affinity for the serotonin transporter (SERT) and acts as a blocker of the cardiac hERG potassium channel.[3]

Quantitative Binding Affinity Data

The binding affinity of Vanoxerine for the dopamine transporter, as well as its selectivity over other monoamine transporters, has been quantified through various in vitro assays. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

Table 1: Vanoxerine Binding Affinity for Dopamine Transporter (DAT)

| Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Human | Binding Assay | 9 | [5] | ||

| Rat | Dopamine Reuptake Inhibition | 1 | [2] | ||

| Rat | Binding Assay | [³H]WIN 35,428 | 1.77 | IUPHAR/BPS Guide to PHARMACOLOGY | |

| Rat | Binding Assay | [³H]WIN 35,428 | 3.7 | IUPHAR/BPS Guide to PHARMACOLOGY | |

| Rat | Dopamine Uptake Inhibition | low nanomolar range | [2] |

Table 2: Vanoxerine Selectivity Profile

| Transporter | Species | Ki (nM) | IC50 (nM) | Fold Selectivity (SERT/DAT) | Fold Selectivity (NET/DAT) | Reference |

| DAT | Rat | 1 | [2] | |||

| SERT | >100-fold lower affinity than for DAT | >100 | PubChem | |||

| NET | >100-fold lower affinity than for DAT | >100 | PubChem |

Experimental Protocols

The determination of Vanoxerine's binding affinity for DAT predominantly relies on radioligand binding assays. These assays measure the displacement of a radioactively labeled ligand from the transporter by the unlabeled compound of interest (Vanoxerine).

Radioligand Binding Assay for DAT

This protocol outlines a typical competitive binding assay to determine the Ki of Vanoxerine for DAT.

1. Membrane Preparation:

-

Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing DAT in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.

2. Binding Assay:

-

Perform the assay in a 96-well plate format.

-

To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [³H]GBR-12935), and varying concentrations of unlabeled Vanoxerine.

-

To determine non-specific binding, include wells with an excess of a known DAT inhibitor (e.g., cocaine).

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each Vanoxerine concentration.

-

Plot the specific binding as a function of the logarithm of the Vanoxerine concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The binding of Vanoxerine to the dopamine transporter inhibits the reuptake of dopamine, leading to an increase in its extracellular concentration. This modulation of dopamine levels can influence downstream signaling cascades. The dopamine transporter itself is regulated by various protein kinases, including PKA, PKC, MAPK, and CAMKII.[6] Notably, the inhibition of DAT by Vanoxerine has been shown to prevent the activation of p38MAPK by dopamine.[2]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the binding affinity of a compound like Vanoxerine to the dopamine transporter using a radioligand binding assay.

Conclusion

Vanoxerine is a high-affinity antagonist of the dopamine transporter, exhibiting significant selectivity over other monoamine transporters. Its binding properties have been extensively characterized using radioligand binding assays, which remain the gold standard for such determinations. The inhibition of DAT by Vanoxerine leads to an increase in synaptic dopamine and can modulate intracellular signaling pathways, such as the p38MAPK cascade. The detailed understanding of Vanoxerine's interaction with DAT is crucial for the ongoing research into its therapeutic potential, particularly in the context of addiction medicine.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vanoxerine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Vanoxerine: A Technical Guide

Vanoxerine (GBR-12909) is a piperazine derivative with a multifaceted pharmacological profile, primarily characterized by its potent and selective inhibition of the dopamine transporter (DAT).[1][2] Initially investigated for the treatment of depression and Parkinson's disease, its development later focused on cocaine dependence and cardiac arrhythmias.[3][4] This technical guide provides an in-depth overview of Vanoxerine's mechanism of action, pharmacodynamics, pharmacokinetics, and clinical development history, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Vanoxerine's pharmacological effects stem from its interaction with multiple molecular targets. Its primary mechanism is the potent and selective inhibition of the dopamine transporter (DAT), but it also exhibits significant activity as a multi-ion channel blocker.

Dopamine Reuptake Inhibition

Vanoxerine is a high-affinity antagonist of the dopamine transporter.[3][5] It binds to the DAT with an affinity approximately 50 times greater than that of cocaine.[2] By blocking the reuptake of dopamine from the synaptic cleft, Vanoxerine increases the concentration and duration of dopamine in the synapse. However, unlike cocaine, Vanoxerine also appears to inhibit dopamine release, resulting in only a modest elevation of overall dopamine levels and consequently, mild stimulant effects.[2] This unique profile has been the basis for its investigation as a potential pharmacotherapy for cocaine addiction, aiming to reduce craving and block the rewarding effects of cocaine.[2][6]

Cardiac Ion Channel Blockade

In addition to its effects on the dopaminergic system, Vanoxerine is a potent blocker of multiple cardiac ion channels, a property that underpins its antiarrhythmic potential.[1][4] It acts on the following key channels:

-

hERG (IKr): Vanoxerine is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) critical for cardiac repolarization.[1][2]

-

Sodium Channels (INa): It blocks cardiac sodium channels in a frequency-dependent manner.[1][4]

-

L-type Calcium Channels (ICa,L): Vanoxerine also demonstrates frequency-dependent blockade of L-type calcium channels.[1][2]

This multi-ion channel blockade prolongs the cardiac action potential, which can help to terminate and prevent reentrant circuits that cause arrhythmias like atrial fibrillation.[1][2] The frequency-dependent nature of the block is a desirable characteristic for an antiarrhythmic drug, as it has a greater effect at higher heart rates.[1][2]

Pharmacodynamics: Quantitative Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of Vanoxerine for its primary molecular targets.

Table 1: Monoamine Transporter Binding Affinity and Uptake Inhibition

| Target | Species | Assay Type | Radioligand | Value (Ki) | Value (IC50) | Reference(s) |

| Dopamine Transporter (DAT) | Human | Binding Affinity | - | 9 nM | - | [5] |

| Dopamine Transporter (DAT) | Rat | Inhibition of Dopamine Uptake | [3H]Dopamine | 1 nM | - | [7] |

| Serotonin Transporter (SERT) | - | Binds with nanomolar affinity | - | - | - | [2] |

| Noradrenaline Transporter (NET) | - | >100-fold lower affinity than DAT | - | - | - | [7] |

Table 2: Cardiac Ion Channel Blockade

| Channel | Cell Line | Pacing Frequency (Hz) | Value (IC50) | Reference(s) |

| hERG (hKv11.1) | HEK-293 | 0.1 | 0.00084 µM | [4] |

| L-type Calcium | a-MHC-RYR2 | 0.5 | 0.17 µM | [4] |

| Sodium (hNav1.5) | HEK-293 | 1 | 0.32 µM | [4] |

Pharmacokinetics

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of orally administered Vanoxerine.

Table 3: Pharmacokinetic Parameters of Oral Vanoxerine in Healthy Males

| Dose | Cmax (nmol/L) | AUC (h·nmol/L) | tmax (h) | t½ (h) | Reference(s) |

| 25 mg | 17.9 | 81 | 0.91 | - | [7] |

| 75 mg | 81.1 | 365 | 0.93 | 53.5 | [7] |

| 125 mg | 236.5 | 1116 | 1.13 | 66.0 | [7] |

-

Bioavailability: The oral bioavailability of Vanoxerine is significantly influenced by food intake. Compared to a fasting state, a low-fat meal increased bioavailability by 76%, while a high-fat meal increased it by 255%.

-

Distribution: Vanoxerine is highly protein-bound (99%) in plasma.[7]

-

Metabolism: In vitro studies suggest that Vanoxerine is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with potential minor contributions from CYP2C8 and CYP2E1.

-

Elimination: The majority of Vanoxerine is excreted in the urine, bile, and feces.[7]

Clinical Development and Efficacy

Vanoxerine has undergone clinical trials for both cocaine dependence and atrial fibrillation, with mixed results.

Cocaine Dependence

Phase I clinical trials conducted by the National Institute on Drug Abuse (NIDA) assessed the safety and pharmacokinetics of Vanoxerine in healthy volunteers at doses of 25, 50, 75, and 100 mg.[5] Positron Emission Tomography (PET) scans showed that at a 100 mg dose, Vanoxerine occupied 25-35% of dopamine transporters without producing cocaine-like behavioral effects, suggesting a low abuse potential.[5] Preclinical studies in rhesus monkeys demonstrated that Vanoxerine could reduce or eliminate cocaine self-administration.[5] Despite these promising early findings, development for this indication was halted in Phase II due to concerns about QTc interval prolongation, particularly in the context of concurrent cocaine use.[6]

Atrial Fibrillation

Vanoxerine's multi-ion channel blocking properties led to its investigation as a pharmacological agent for the conversion of atrial fibrillation (AF) or atrial flutter (AFL) to normal sinus rhythm. A Phase IIb study showed a statistically significant dose-dependent increase in conversion to normal sinus rhythm compared to placebo. The highest oral dose (400 mg) achieved a conversion rate of 84% within 24 hours.

However, a subsequent Phase III trial, RESTORE SR (NCT02454283), was terminated prematurely due to safety concerns. The trial, which randomized subjects to a single 400 mg oral dose of Vanoxerine or placebo, found that while Vanoxerine was effective (69% conversion rate vs. 20% for placebo), its use was associated with a significant risk of ventricular proarrhythmia (11.5% of patients) in individuals with underlying structural heart disease.

Experimental Protocols

Detailed methodologies for the key assays used to characterize Vanoxerine's pharmacological profile are provided below. These represent synthesized protocols based on standard practices in the field.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Materials:

-

Cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

-

[³H]Dopamine

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Test compound (Vanoxerine) and control inhibitor (e.g., cocaine)

-

96-well microplates

-

Scintillation fluid and microplate scintillation counter

Protocol:

-

Cell Plating: Seed HEK293-hDAT cells into a 96-well plate and culture until a confluent monolayer is formed.

-

Pre-incubation: Aspirate the culture medium and wash the cells with Uptake Buffer. Pre-incubate the cells with various concentrations of Vanoxerine or control compounds in Uptake Buffer for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold Uptake Buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.

-

Data Analysis: Quantify the radioactivity in a microplate scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). The IC50 value for Vanoxerine is calculated by fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channels

This technique is used to measure the effect of a compound on the ionic currents flowing through specific channels in isolated cells. The following is a generalized protocol for assessing hERG channel blockade.

Materials:

-

Cell line stably expressing the ion channel of interest (e.g., HEK293-hERG cells)

-

External and internal pipette solutions with appropriate ionic compositions

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pulling micropipettes

Protocol:

-

Cell Preparation: Plate cells on glass coverslips for recording.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a specific voltage-step protocol to elicit the ionic current of interest (e.g., a depolarizing step to activate hERG channels followed by a repolarizing step to measure the tail current).

-

Compound Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of Vanoxerine.

-

Data Analysis: Measure the reduction in the peak current amplitude at each concentration of Vanoxerine. Calculate the IC50 value by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known signaling interactions and logical relationships of Vanoxerine.

Caption: Dual mechanisms of Vanoxerine in a neuron and cardiomyocyte.

Caption: Workflow for key in vitro pharmacological assays.

Summary and Future Directions

Vanoxerine possesses a unique pharmacological profile as a potent dopamine reuptake inhibitor and a multi-ion channel blocker. While its development for cocaine dependence was halted due to cardiac safety concerns, its antiarrhythmic properties showed promise in mid-stage clinical trials. The termination of the Phase III RESTORE SR trial due to proarrhythmic risk in patients with structural heart disease highlights the challenges of developing drugs with potent hERG blocking activity.

Despite its setbacks in clinical development, Vanoxerine remains a valuable tool for researchers studying the dopamine transporter and cardiac ion channels. Its complex pharmacology underscores the importance of a thorough understanding of a drug's effects on multiple targets. Future research may focus on developing analogs of Vanoxerine that retain the desired therapeutic effects while minimizing off-target liabilities, or exploring its potential in other therapeutic areas where its unique mechanism of action may be beneficial.

References

- 1. Vanoxerine: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanoxerine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Vanoxerine: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of vanoxerine dihydrochloride as a CDK2/4/6 triple-inhibitor for the treatment of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dopamine transporter antagonist vanoxerine inhibits G9a and suppresses cancer stem cell functions in colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxerine (GBR-12909): A Comprehensive Technical Guide on its History and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has traversed a multifaceted development path, from its initial synthesis in the late 1970s to its investigation for a range of central nervous system disorders and cardiac arrhythmias. This technical guide provides an in-depth overview of the history, chemical properties, pharmacological profile, and clinical development of Vanoxerine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Introduction

Synthesized in the late 1970s, Vanoxerine, a piperazine derivative, was initially explored as a potential antidepressant.[1] Its potent activity as a dopamine transporter (DAT) inhibitor later shifted its developmental focus towards the treatment of cocaine addiction, a condition intricately linked to the brain's dopamine reward system.[1] Over the years, its unique pharmacological profile, including its effects on cardiac ion channels, has led to further investigations into its potential as an antiarrhythmic agent. This guide chronicles the journey of Vanoxerine, presenting key data and methodologies that have defined its scientific understanding.

History and Initial Development

The history of Vanoxerine (GBR-12909) is marked by a series of strategic shifts in its therapeutic focus, driven by an evolving understanding of its pharmacological properties.

-

Late 1970s: Vanoxerine is first synthesized.[1]

-

Initial Investigations: The compound is initially tested in Europe as a potential antidepressant.[1]

-

1989: The potential utility of GBR-12909 in treating cocaine addiction is suggested, marking a significant pivot in its development.[1]

-

1995: The National Institute on Drug Abuse (NIDA) begins funding studies to investigate Vanoxerine's potential to reduce cocaine self-administration in preclinical models.[1]

-

Further Development: Gist-Brocades originally initiated studies of vanoxerine for cocaine dependence and also investigated it as a potential antipsychotic agent, though development for the latter was discontinued.[1] Subsequent research also explored its utility as an antiarrhythmic, leading to Phase IIb clinical trials for this indication.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine |

| Synonyms | GBR-12909, Boxeprazine, I-893 |

| Molecular Formula | C28H32F2N2O |

| Molar Mass | 450.574 g·mol−1 |

Non-Clinical Pharmacology

Pharmacodynamics

Vanoxerine's primary mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT).[2] This inhibition leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Signaling Pathway of Vanoxerine's Action at the Dopaminergic Synapse

Caption: Vanoxerine blocks the dopamine transporter (DAT) on the presynaptic neuron.

Vanoxerine exhibits a significantly higher affinity for DAT compared to other monoamine transporters, underscoring its selectivity.

Table 1: Vanoxerine Binding Affinity for Monoamine Transporters

| Transporter | Ki (nM) | Selectivity vs DAT |

| Dopamine (DAT) | 1[2] | - |

| Serotonin (SERT) | >100[2] | >100-fold |

| Norepinephrine (NET) | >100[2] | >100-fold |

Vanoxerine also demonstrates a high affinity for the sigma-1 receptor and blocks cardiac hERG potassium channels, which has implications for its safety profile and its potential application as an antiarrhythmic.[3][4]

Preclinical Efficacy in Cocaine Abuse Models

Studies in rhesus monkeys have demonstrated Vanoxerine's efficacy in reducing cocaine self-administration.

Table 2: Preclinical Efficacy of Vanoxerine in Rhesus Monkeys

| Vanoxerine Dose | Effect on Cocaine Self-Administration | Reference |

| 1 mg/kg (i.v.) | Selectively reduced cocaine self-administration | [1] |

| 3 mg/kg (i.v.) | Eliminated cocaine self-administration | [1] |

| DBL-583 (decanoate ester) | Decreased cocaine-maintained responding by 80% for up to 30 days | [1] |

These studies indicated that Vanoxerine could attenuate the reinforcing effects of cocaine without affecting motivation for other rewards, such as food.[1]

Pharmacokinetics

| Parameter | Species | Value |

| Elimination Half-life | Human | ~6 hours |

Clinical Development

Phase I Studies in Healthy Volunteers

A multidose, open-label, fixed-order dose-escalating study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of Vanoxerine.

Table 3: Phase I Study of Vanoxerine in Healthy Volunteers

| Dose | Key Findings | Reference |

| 25, 50, 75, 100 mg | Well-tolerated | [1][5] |

Positron Emission Tomography (PET) scans were used to measure dopamine transporter occupancy.

Table 4: Dopamine Transporter (DAT) Occupancy in Humans (PET Scans)

| Oral Vanoxerine Dose (2 weeks) | DAT Occupancy | Key Observation | Reference |

| 50 mg | Increased with dose | Did not cause behavioral symptoms associated with cocaine, suggesting low abuse potential. | [1][5] |

| 75 mg | Increased with dose | [1][5] | |

| 100 mg | 25% - 35% | [1][5] |

Clinical Trials for Atrial Fibrillation

Vanoxerine was also investigated for the treatment of atrial fibrillation due to its effects on cardiac ion channels. A Phase IIb study showed promising efficacy signals. However, the development for this indication was halted due to safety concerns, specifically the risk of ventricular proarrhythmia in patients with structural heart disease.

Experimental Protocols

Dopamine Transporter Binding Assay

A representative protocol for determining the binding affinity of compounds to the dopamine transporter is outlined below, based on assays using the close analog [3H]GBR 12935.[6][7]

Experimental Workflow for DAT Binding Assay

Caption: Workflow for a radioligand binding assay to determine DAT affinity.

Protocol Steps:

-

Membrane Preparation:

-

Dissect striatal tissue from rat brains.

-

Homogenize the tissue in an ice-cold buffer.

-

Centrifuge the homogenate, discard the supernatant, and resuspend the pellet.

-

Repeat the centrifugation and resuspension steps.

-

-

Binding Assay:

-

Incubate the prepared membranes with the radioligand ([3H]GBR 12935) and varying concentrations of the test compound (Vanoxerine).

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., mazindol).

-

-

Separation and Quantification:

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

PET Imaging for Dopamine Transporter Occupancy

The general methodology for assessing DAT occupancy using PET is as follows:[8]

Protocol Steps:

-

Baseline Scan:

-

A baseline PET scan is performed on each subject after injection of a suitable radioligand for DAT (e.g., [11C]PE2I).[9]

-

Dynamic images are acquired over a specific duration to measure the baseline binding potential of the radioligand to DAT.

-

-

Drug Administration:

-

Subjects are administered Vanoxerine at the desired dose.

-

-

Post-Dosing Scan:

-

A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of Vanoxerine.

-

-

Image Analysis:

-

Regions of interest (ROIs), such as the striatum, are delineated on co-registered MRI scans.

-

Time-activity curves are generated for each ROI.

-

The binding potential of the radioligand is calculated for both the baseline and post-dosing scans.

-

-

Occupancy Calculation:

-

DAT occupancy is calculated as the percentage reduction in the binding potential of the radioligand after drug administration compared to the baseline.

-

Whole-Cell Patch-Clamp for Cardiac Ion Channels

The effects of Vanoxerine on cardiac ion channels, such as the hERG potassium channel, can be assessed using the whole-cell patch-clamp technique.[3]

Logical Relationship in Cardiac Safety Assessment

Caption: A multi-stage approach to evaluating the cardiac safety of a drug candidate.

Protocol Steps:

-

Cell Preparation:

-

Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels).

-

-

Electrophysiological Recording:

-

A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting ionic currents.

-

-

Voltage Protocol:

-

Apply specific voltage clamp protocols to elicit and isolate the current of interest (e.g., a voltage step to activate and then a repolarizing step to measure the tail current for hERG channels).

-

-

Drug Application:

-

Record baseline currents.

-

Perfuse the cell with a solution containing Vanoxerine at various concentrations.

-

Record the currents in the presence of the drug.

-

-

Data Analysis:

-

Measure the amplitude of the current before and after drug application.

-

Construct concentration-response curves to determine the IC50 for the inhibition of the ion channel.

-

Conclusion

Vanoxerine (GBR-12909) represents a fascinating case study in drug development, with its journey from a potential antidepressant to a candidate for treating cocaine addiction and, subsequently, atrial fibrillation. Its high affinity and selectivity for the dopamine transporter have been consistently demonstrated, providing a strong rationale for its investigation in dopamine-related disorders. The preclinical and early clinical data for its use in cocaine addiction were promising, though its development for this indication has not progressed to market approval. The exploration of its antiarrhythmic properties highlights the importance of comprehensive pharmacological profiling, as off-target effects can sometimes be harnessed for new therapeutic applications. However, the safety concerns that arose during its clinical development for atrial fibrillation underscore the critical need for thorough safety assessments. This technical guide has compiled key historical, pharmacological, and clinical data on Vanoxerine, offering a valuable resource for the scientific community to inform future research and development efforts in related areas.

References

- 1. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Profiling of the Effects of Vanoxerine on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]GBR 12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine Transporter Correlates and Occupancy by Modafinil in Cocaine-Dependent Patients: A Controlled Study With High-Resolution PET and [11C]-PE2I - PMC [pmc.ncbi.nlm.nih.gov]

Vanoxerine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanoxerine (also known as GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in a variety of central nervous system (CNS) disorders, including cocaine dependence, Parkinson's disease, and depression.[1][2][3] This technical guide provides an in-depth overview of the pharmacological effects of Vanoxerine on the CNS, with a focus on its mechanism of action, preclinical and clinical findings, and the intracellular signaling pathways it modulates. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience.

Core Mechanism of Action

Vanoxerine's primary mechanism of action in the CNS is the potent and selective inhibition of the dopamine transporter (DAT).[1][4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. By binding to the DAT, Vanoxerine blocks this reuptake process, leading to an increase in the extracellular concentration and residence time of dopamine in the synapse.

Notably, Vanoxerine exhibits a significantly higher affinity for the DAT than cocaine, binding approximately 50 to 500 times more strongly.[3][5] However, unlike cocaine, Vanoxerine has been shown to simultaneously inhibit the release of dopamine, resulting in only a modest elevation of dopamine levels and conferring mild stimulant effects.[5] This unique pharmacological profile has made it a compound of interest for the treatment of cocaine addiction, with the hypothesis that it could occupy the DAT, prevent cocaine binding, and attenuate the rewarding effects of cocaine without producing significant abuse liability itself.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding Vanoxerine's binding affinity, potency, and clinical pharmacokinetics.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/System | Reference |

| Ki (DAT) | 1 nM | Not Specified | [4] |

| Ki (DAT) | 9 nM | Human | [3] |

| Ki (DAT) | 16.9 nM | Not Specified | |

| IC50 (Dopamine Uptake) | Low Nanomolar Range | Not Specified | [4] |

Table 2: Preclinical and Clinical Dopamine Transporter (DAT) Occupancy

| Dose | DAT Occupancy | Species | Study Type | Reference |

| 50 mg (oral, 2 weeks) | 25-35% | Human | PET | [2][3] |

| 75 mg (oral, 2 weeks) | 25-35% | Human | PET | [2][3] |

| 100 mg (oral, 2 weeks) | 25-35% | Human | PET | [2][3] |

Table 3: Human Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Elimination Half-life | ~6 hours | Not Specified | |

| Oral Bioavailability | Food Dependent | Healthy Volunteers | [6] |

| Protein Binding | 99% | Plasma | [6] |

| Metabolism | Primarily CYP3A4 | In Vitro | [6] |

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the CNS effects of Vanoxerine.

In Vitro Dopamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of Vanoxerine for the dopamine transporter.

General Protocol:

-

Preparation of Synaptosomes: Homogenize brain tissue (e.g., striatum from rodents) in a buffered sucrose solution. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are rich in nerve terminals and DATs.

-

Radioligand Binding: Incubate the synaptosomal preparation with a radiolabeled ligand that specifically binds to the DAT (e.g., [³H]WIN 35,428).

-

Competition Assay: Perform the incubation in the presence of varying concentrations of Vanoxerine.

-

Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Vanoxerine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in specific brain regions following Vanoxerine administration.

General Protocol:

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal (e.g., rat).

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Collect the dialysate, which contains extracellular fluid that has diffused across the semipermeable membrane of the probe, at regular intervals.

-

Drug Administration: Administer Vanoxerine (e.g., intraperitoneally) and continue to collect dialysate samples.

-

Neurochemical Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels collected before drug administration.

Positron Emission Tomography (PET) Imaging

Objective: To determine the in vivo occupancy of the dopamine transporter by Vanoxerine in living subjects.

General Protocol:

-

Radiotracer Administration: Administer a PET radiotracer that binds to the DAT, such as [¹¹C]cocaine or [¹¹C]raclopride, to the subject.

-

PET Scanning: Acquire dynamic PET scans to measure the distribution and binding of the radiotracer in the brain.

-

Vanoxerine Administration: In separate sessions, administer Vanoxerine at various doses prior to the radiotracer injection.

-

Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) in dopamine-rich areas (e.g., striatum) and a reference region with negligible DAT density (e.g., cerebellum).

-

Occupancy Calculation: Calculate the binding potential (BP) of the radiotracer in the ROIs. The DAT occupancy by Vanoxerine is then determined by the percentage reduction in the BP in the presence of Vanoxerine compared to the baseline scan without the drug.

Locomotor Activity Assessment

Objective: To evaluate the stimulant or depressant effects of Vanoxerine on spontaneous motor activity.

General Protocol:

-

Habituation: Place the animals (e.g., mice or rats) in open-field activity chambers for a period to allow them to acclimate to the novel environment.

-

Drug Administration: Administer Vanoxerine or a vehicle control (e.g., saline) to different groups of animals.

-

Activity Monitoring: Immediately place the animals back into the activity chambers, which are equipped with infrared beams to automatically track horizontal and vertical movements.

-

Data Collection: Record locomotor activity over a specified period (e.g., 60-120 minutes).

-

Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in different zones of the chamber. Compare the activity levels between the Vanoxerine-treated and vehicle-treated groups.

Signaling Pathways and Downstream Effects

The inhibition of dopamine reuptake by Vanoxerine leads to the activation of downstream signaling cascades in dopaminoceptive neurons, primarily through the activation of dopamine D1 and D2 receptors.

cAMP/PKA Pathway

Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA plays a crucial role in mediating many of the downstream effects of dopamine by phosphorylating various substrate proteins.

Akt/GSK-3 Pathway

D2 receptor activation can also initiate signaling through a pathway involving Protein Kinase B (Akt) and Glycogen Synthase Kinase 3 (GSK-3). This pathway is implicated in neuronal survival and plasticity.

ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway is another important downstream target of dopamine receptor activation and is involved in synaptic plasticity and gene expression.

Key Downstream Effectors

-

DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa): A key integrator of dopaminergic signaling. When phosphorylated by PKA at Threonine 34, it becomes a potent inhibitor of protein phosphatase 1 (PP1), thereby amplifying the effects of PKA.

-

CREB (cAMP response element-binding protein): A transcription factor that, when phosphorylated by PKA and other kinases, regulates the expression of genes involved in neuronal plasticity, learning, and memory.

Conclusion

Vanoxerine is a well-characterized dopamine reuptake inhibitor with a unique pharmacological profile that distinguishes it from other psychostimulants. Its high affinity for the DAT and its ability to modulate downstream signaling pathways in the CNS have made it a valuable tool for neuroscience research and a candidate for the development of novel therapeutics. This technical guide provides a comprehensive summary of the current understanding of Vanoxerine's effects on the CNS, offering a foundation for further investigation and drug development efforts in this area. The provided data, experimental outlines, and signaling pathway diagrams are intended to facilitate a deeper understanding of this compound's complex interactions within the central nervous system.

References

- 1. va.gov [va.gov]

- 2. youtube.com [youtube.com]

- 3. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vivo microdialysis and thermospray tandem mass spectrometry of the dopamine uptake blocker 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)-piper azine (GBR-12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

Vanoxerine: A Technical Guide to a Dual-Action Investigational Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a piperazine derivative with a unique pharmacological profile, demonstrating high-affinity inhibition of the dopamine transporter (DAT) and potent blockade of multiple cardiac ion channels. Initially investigated for depression and Parkinson's disease, its primary research areas have focused on the treatment of cocaine dependence and cardiac arrhythmias, specifically atrial fibrillation. This technical guide provides an in-depth overview of the core research areas of Vanoxerine, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. Despite promising efficacy in both major research areas, its development has been hampered by safety concerns, particularly cardiotoxicity at higher doses, leading to the discontinuation of clinical trials. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the complex pharmacology and therapeutic potential of Vanoxerine and its analogs.

Core Research Areas

The investigational drug Vanoxerine has been the subject of research primarily in two distinct therapeutic areas: substance use disorders and cardiology.

Treatment of Cocaine Dependence

Vanoxerine's potent and selective inhibition of the dopamine transporter (DAT) formed the basis for its investigation as a potential pharmacotherapy for cocaine addiction.[1][2][3] By binding to the DAT with an affinity approximately 50 times greater than that of cocaine, Vanoxerine was hypothesized to act as a substitution therapy.[3] The slower dissociation rate from the DAT compared to cocaine was expected to produce a more stable and lower level of synaptic dopamine, thereby reducing the rewarding effects of cocaine and preventing relapse.[4]

Preclinical studies in rhesus monkeys demonstrated that intravenous administration of Vanoxerine could reduce or eliminate cocaine self-administration.[4][5] Early phase clinical trials in healthy volunteers and cocaine-dependent individuals were conducted to assess its safety, pharmacokinetics, and efficacy.[5] However, development for this indication was halted due to concerns about cardiac side effects, specifically QTc interval prolongation, especially in the context of concurrent cocaine use.[3]

Antiarrhythmic Agent for Atrial Fibrillation

A significant and somewhat paradoxical area of research for Vanoxerine has been its potential as an antiarrhythmic agent, particularly for the termination of atrial fibrillation (AF).[1][2][3] This line of investigation stemmed from the discovery that Vanoxerine is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel (IKr), a property often associated with proarrhythmic risk.[1][2][3] However, further research revealed that Vanoxerine is a multi-ion channel blocker, also inhibiting cardiac sodium (INa) and L-type calcium (ICa,L) channels.[1][2][6] This multi-channel blockade, particularly its frequency-dependent nature, was proposed to have a net antiarrhythmic effect, similar to the class III antiarrhythmic amiodarone, but without its associated toxicities.[1][2][6]

Clinical trials were initiated to evaluate the efficacy and safety of oral Vanoxerine for the pharmacological cardioversion of recent-onset AF. While showing promising efficacy in converting AF to normal sinus rhythm, the Phase III RESTORE SR study was prematurely terminated due to an increased risk of ventricular proarrhythmia, including torsades de pointes, in a subset of patients with structural heart disease.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Vanoxerine from preclinical and clinical studies.

Table 1: In Vitro Binding Affinities and Ion Channel Blockade

| Target | Parameter | Value | Species/System | Reference(s) |

| Dopamine Transporter (DAT) | Ki | 9 nM | Human | [5] |

| hERG (IKr) Potassium Channel | IC50 | 0.00084 µM | HEK-293 Cells | [1][6] |

| L-type Calcium Channel (ICa,L) | IC50 | 0.32 µM | Guinea Pig Ventricular Myocytes | [6] |

| Sodium Channel (hNav1.5) | IC50 | ~1.7 µM | HEK-293 Cells | [1] |

| Serotonin Transporter (SERT) | Affinity | Nanomolar range | Not specified | [3] |

Table 2: Clinical Pharmacokinetic Parameters of Oral Vanoxerine in Healthy Volunteers

| Dose | Cmax (nmol/L) | AUC (h·nmol/L) | Tmax (h) | Elimination Half-life (h) |

| 25 mg/day | 17.9 | 81 | 0.91 | Not Reported |

| 75 mg/day | 81.1 | 365 | 0.93 | 53.5 |

| 125 mg/day | 236.5 | 1116 | 1.13 | 66.0 |

| Data from a multiple-dose study in 14 healthy male subjects.[7][8] |

Table 3: Clinical Trial Efficacy in Atrial Fibrillation

| Study | Treatment Group | Conversion Rate to Sinus Rhythm | Timeframe | Reference(s) |

| Phase IIb | Vanoxerine (400 mg) | 84% | 24 hours | |

| Phase IIb | Placebo | 38% | 24 hours | |

| RESTORE SR (Phase III) | Vanoxerine (400 mg) | 69% | 24 hours | |

| RESTORE SR (Phase III) | Placebo | 20% | 24 hours |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in Vanoxerine research.

Dopamine Transporter Binding Assay

A common method to determine the binding affinity of Vanoxerine for the dopamine transporter is through a competitive radioligand binding assay.

-

Tissue Preparation: Striatal tissue from rat brains is dissected and homogenized in an ice-cold sucrose phosphate buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

-

Radioligand: [3H]WIN 35,428, a potent and selective DAT ligand, is commonly used.

-

Assay Procedure: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Vanoxerine in an assay buffer.

-

Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The concentration of Vanoxerine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cardiac Ion Channel Electrophysiology (Patch-Clamp)

The effects of Vanoxerine on cardiac ion channels are typically investigated using the whole-cell patch-clamp technique.[1][2][6]

-

Cell Systems: Human embryonic kidney (HEK-293) cells stably expressing the specific human cardiac ion channel of interest (e.g., hERG, hNav1.5) or isolated primary cardiomyocytes (e.g., from guinea pig ventricles) are used.[1][6]

-

Electrophysiological Recordings: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell interior. This "whole-cell" configuration allows for the control of the membrane potential and the recording of the ionic currents flowing across the cell membrane.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to the cell to elicit the currents from the ion channel of interest. For example, to study hERG channels, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

-

Drug Application: Vanoxerine at various concentrations is applied to the cells via a perfusion system, and the effect on the ionic currents is measured.

-

Data Analysis: The concentration-response curve for the inhibition of the ionic current is plotted to determine the IC50 value. To assess frequency-dependent block, the voltage protocols are applied at different frequencies in the presence of the drug.[1][3][6]

Animal Model of Cocaine Self-Administration

Preclinical efficacy of Vanoxerine for cocaine addiction is often evaluated using intravenous self-administration models in rodents or non-human primates.[4][5]

-

Surgical Preparation: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.

-

Operant Conditioning: The animals are placed in an operant chamber equipped with two levers (or nose-poke holes). A response on the "active" lever results in the intravenous infusion of a dose of cocaine, often paired with a cue light or tone. Responses on the "inactive" lever have no consequence.

-

Reinforcement Schedule: A fixed-ratio (FR) schedule of reinforcement is commonly used, where the animal must press the active lever a fixed number of times to receive a single infusion of cocaine.

-

Experimental Design: Once the animals have acquired stable cocaine self-administration, the effect of Vanoxerine is tested. Vanoxerine is typically administered prior to the self-administration session, and its effect on the number of cocaine infusions earned is measured.

-

Data Analysis: The dose-response relationship for Vanoxerine's ability to reduce cocaine self-administration is determined.

Signaling Pathways and Mechanisms of Action

The dual research focus on Vanoxerine stems from its distinct mechanisms of action in the central nervous system and the heart.

Dopamine Transporter Inhibition in the CNS

In the central nervous system, Vanoxerine's primary action is the potent and selective inhibition of the dopamine transporter. This leads to an increase in the synaptic concentration of dopamine. Unlike cocaine, which causes a rapid and large increase in dopamine leading to euphoria and reinforcement, Vanoxerine's slower onset and longer duration of action are thought to produce a more modest and sustained elevation of dopamine. This is hypothesized to alleviate craving and withdrawal symptoms in cocaine-dependent individuals while attenuating the rewarding effects of subsequent cocaine use.

Multi-Ion Channel Blockade in Cardiomyocytes

In cardiac muscle cells, Vanoxerine exhibits a complex mechanism of action by blocking multiple types of ion channels that are crucial for the cardiac action potential. The primary targets are the hERG (IKr) potassium channels, voltage-gated sodium channels (INa), and L-type calcium channels (ICa,L).[1][2][6] The blockade of the outward potassium current (IKr) prolongs the action potential duration, an effect that can be antiarrhythmic but also carries the risk of proarrhythmia. However, the simultaneous blockade of the inward sodium and calcium currents counteracts this effect to some extent and also slows the conduction velocity. The frequency-dependent nature of this blockade means that its effects are more pronounced at higher heart rates, which is a desirable property for an antiarrhythmic drug intended to treat tachyarrhythmias like atrial fibrillation.[1][3][6]

Conclusion

Vanoxerine is a fascinating investigational drug with a dual mechanism of action that has led to its evaluation in two very different and significant disease areas. Its potent dopamine reuptake inhibition showed promise for the treatment of cocaine dependence, while its multi-ion channel blocking properties demonstrated efficacy in the acute termination of atrial fibrillation. However, the clinical development of Vanoxerine has been ultimately unsuccessful due to safety concerns, primarily related to its cardiotoxic potential.

Despite its failure to reach the market, the research into Vanoxerine has provided valuable insights into the complex pharmacology of both addiction and cardiac arrhythmias. The understanding of its structure-activity relationships and the nuances of its multi-target engagement continues to inform the development of safer and more effective therapeutics. For researchers and drug development professionals, the story of Vanoxerine serves as a compelling case study in the challenges of balancing efficacy and safety, and in the potential for unexpected therapeutic applications of compounds with complex pharmacological profiles. Further research on analogs of Vanoxerine with a more favorable safety profile may yet yield a clinically useful drug.

References

- 1. Vanoxerine: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vanoxerine: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Nonlinear multiple-dose pharmacokinetics of the dopamine reuptake inhibitor vanoxerine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Vanoxerine's Potential in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanoxerine (GBR-12909), a potent and selective dopamine transporter (DAT) inhibitor, presents a compelling avenue of investigation for novel therapeutic strategies in Parkinson's disease. By blocking the reuptake of dopamine in the synapse, Vanoxerine effectively increases the concentration and duration of action of this crucial neurotransmitter, offering a potential mechanism to alleviate the motor symptoms characteristic of Parkinson's, which arise from the progressive loss of dopaminergic neurons. This technical guide provides an in-depth overview of Vanoxerine's core pharmacology, preclinical evidence in relevant Parkinson's disease models, and detailed experimental protocols to facilitate further research and development in this area. While promising, the development of Vanoxerine has been hampered by concerns regarding its cardiotoxicity, a factor that must be carefully considered and addressed in future studies.

Core Pharmacology and Mechanism of Action

Vanoxerine is a piperazine derivative that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1] Its primary mechanism of action involves competitive inhibition of dopamine reuptake from the synaptic cleft back into the presynaptic neuron.[2] This blockade leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

The binding affinity of Vanoxerine for DAT is significantly higher than that of other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), highlighting its selectivity.[2][3] However, it is crucial to note that Vanoxerine is also a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which raises significant concerns about its potential for cardiotoxicity, specifically QT interval prolongation.[4][5]

Signaling Pathways

The elevation of synaptic dopamine by Vanoxerine leads to the enhanced activation of post-synaptic dopamine receptors, primarily the D1 and D2 receptor subtypes in the striatum. This initiates downstream intracellular signaling cascades that are critical for motor control.

Quantitative Data

The following tables summarize the key quantitative data for Vanoxerine from various in vitro and in vivo studies.

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) for Monoamine Transporters

| Transporter | Parameter | Value (nM) | Species/System | Reference(s) |

| Dopamine Transporter (DAT) | Ki | 1 | Rat Striatum | [6] |

| Dopamine Transporter (DAT) | Ki | 9 | Human | [1] |

| Dopamine Transporter (DAT) | IC50 | 26 | Human (HEK293 cells) | [7] |

| Serotonin Transporter (SERT) | IC50 | 3840 | Human (HEK293 cells) | [2] |

| Norepinephrine Transporter (NET) | IC50 | 190 | Human (HEK293 cells) | [2] |

Table 2: hERG Channel Blockade

| Parameter | Value (µM) | Cell Line | Reference(s) |

| IC50 | 0.00084 | HEK-293 | [8] |

Table 3: In Vivo Dopamine Transporter Occupancy (Human PET Study)

| Oral Dose | Duration | DAT Occupancy | Reference(s) |

| 50, 75, or 100 mg | 2 weeks | 25 - 35% at 100 mg | [1][9] |

Preclinical Evidence in Parkinson's Disease Models

Vanoxerine has been evaluated in rodent models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA)-lesioned rat model, which mimics the dopaminergic neurodegeneration seen in the human condition.

6-Hydroxydopamine (6-OHDA) Rat Model

Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats leads to a near-complete lesion of the nigrostriatal dopamine pathway on one side of the brain.[3][9] This results in motor asymmetry, which can be quantified by observing the circling behavior (rotation) induced by dopaminergic drugs.

-

Experimental Workflow:

Neuroprotective Effects